molecular formula C16H19FN2O4 B3930978 2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID

2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID

Cat. No.: B3930978
M. Wt: 322.33 g/mol
InChI Key: GERHSPZWUBRVHB-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of an acetylamino group, a fluorophenyl group, and a propenoyl group attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common synthetic route involves the following steps:

    Protection of the amino group: The amino group of the starting amino acid is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.

    Coupling reaction: The protected amino acid is then coupled with 4-fluorophenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Deprotection: The protecting group is removed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological processes and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Z)-2-(ACETYLAMINO)-3-PHENYL-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID: Similar structure but lacks the fluorine atom.

    2-{[(Z)-2-(ACETYLAMINO)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID: Similar structure but contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID imparts unique properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and therapeutic potential compared to similar compounds.

Properties

IUPAC Name

2-[[(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c1-9(2)14(16(22)23)19-15(21)13(18-10(3)20)8-11-4-6-12(17)7-5-11/h4-9,14H,1-3H3,(H,18,20)(H,19,21)(H,22,23)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERHSPZWUBRVHB-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)F)/NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID
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2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID
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2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID
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2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID
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2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID
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2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID

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